molecular formula C13H13N3O2 B14451609 1-(2-Methoxyphenyl)-3-pyridin-4-ylurea CAS No. 76947-68-7

1-(2-Methoxyphenyl)-3-pyridin-4-ylurea

Cat. No.: B14451609
CAS No.: 76947-68-7
M. Wt: 243.26 g/mol
InChI Key: KMVUSIMRULJODH-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-pyridin-4-ylurea is a chemical compound of interest in medicinal chemistry and chemical biology research. It belongs to a class of urea derivatives known for their potential as versatile scaffolds in the development of kinase inhibitors . Structurally analogous compounds, such as those featuring a pyrrolopyridine core, have been investigated for their activity against protein kinases like tyrosine-protein kinase ABL1, a key target in oncological research . The molecular framework of this compound, which incorporates both methoxyphenyl and pyridinyl groups linked by a urea moiety, is commonly explored for its ability to participate in key hydrogen-bonding interactions within enzyme active sites . Researchers value this structure for its potential in designing small molecules for signal transduction studies. This product is supplied for research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

76947-68-7

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-pyridin-4-ylurea

InChI

InChI=1S/C13H13N3O2/c1-18-12-5-3-2-4-11(12)16-13(17)15-10-6-8-14-9-7-10/h2-9H,1H3,(H2,14,15,16,17)

InChI Key

KMVUSIMRULJODH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=NC=C2

solubility

16.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-pyridin-4-ylurea typically involves the reaction of 2-methoxyaniline with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-pyridin-4-ylurea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 1-(2-Hydroxyphenyl)-3-pyridin-4-ylurea.

    Reduction: Formation of 1-(2-Aminophenyl)-3-pyridin-4-ylurea.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-pyridin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Heterocyclic Linkers

Several compounds in the evidence share the 2-methoxyphenyl moiety but differ in linker groups and heterocyclic systems:

  • HBK Series (): Piperazine derivatives such as HBK14–HBK19 feature a 2-methoxyphenyl group connected to substituted phenoxyethyl or phenoxypropyl chains. For example, HBK15 includes a 2-chloro-6-methylphenoxy group, enhancing lipophilicity compared to the urea-linked compound. These derivatives exhibit molecular weights ranging from ~450–550 g/mol, with hydrochlorides likely improving solubility .
  • Imide-Linked Derivatives () : Compounds like I-XXXIV incorporate 1-(2-methoxyphenyl)piperazine linked to imide cores via alkylation. The presence of chloromethyl or dichlorobutene linkers introduces conformational rigidity, contrasting with the flexible urea bridge in 1-(2-Methoxyphenyl)-3-pyridin-4-ylurea .

Pyridine and Pyrimidine-Based Analogues

  • Chlorophenyl Pyridines (): Derivatives such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine exhibit molecular weights of 466–545 g/mol and melting points of 268–287°C. The chloro and nitro substituents increase polarity and thermal stability compared to the methoxy group in the target compound .
  • Chromenone Derivatives (): Example 64 includes a fluorophenyl-chromenone scaffold with a pyrazolo-pyrimidine group. The fluorine atoms enhance metabolic stability and bioavailability, while the urea group in the target compound may offer superior hydrogen-bonding .
Table 1: Key Properties of this compound and Analogues
Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Linker Type
This compound ~285 (estimated) Not reported 2-methoxyphenyl, pyridin-4-yl Urea
HBK15 () ~500 (as hydrochloride) Not reported 2-chloro-6-methylphenoxy, piperazine Ether-alkyl
Chlorophenyl Pyridine () 466–545 268–287 Cl, NO2, Br Pyridine-Pyridine
Example 64 () 536.4 303–306 Fluorophenyl, chromenone Pyrazolo-pyrimidine

Implications of Structural Differences

  • Hydrogen-Bonding vs.
  • Substituent Effects : The ortho-methoxy group may sterically hinder interactions compared to para-substituted analogs in , which exhibit higher melting points due to symmetry and packing efficiency .
  • Bioactivity Potential: Fluorinated derivatives () demonstrate enhanced metabolic stability, suggesting that introducing halogens into the target compound could optimize pharmacokinetics .

Biological Activity

1-(2-Methoxyphenyl)-3-pyridin-4-ylurea, also known by its CAS number 76947-68-7, is a compound that has garnered attention due to its potential biological activities, particularly as a pharmaceutical agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a urea moiety linked to a methoxy-substituted phenyl group and a pyridine ring. The molecular formula is C12H12N2O2, with a molecular weight of 220.24 g/mol.

PropertyValue
Molecular FormulaC12H12N2O2
Molecular Weight220.24 g/mol
CAS Number76947-68-7
IUPAC NameThis compound

The compound's biological activity primarily revolves around its interaction with specific receptors and pathways in the body. Notably, it has been studied for its role as an antagonist at adenosine A3 receptors. Research indicates that substituents on the phenyl ring significantly influence receptor affinity, with electron-donating groups enhancing binding affinity .

Key Mechanisms:

  • Receptor Binding : It competitively antagonizes the effects of agonists at the adenosine A3 receptor, demonstrating a Ki value of approximately 4 nM, indicating high potency .
  • Inhibition of Cytokine Release : In vitro studies have shown that this compound can inhibit TNF-α release in lipopolysaccharide (LPS)-stimulated THP-1 cells, suggesting anti-inflammatory properties .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its analogues.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological Activity AssessedFindings
TNF-α Inhibition in THP-1 CellsSignificant decrease in TNF-α release; structure-dependent activity observed.
Adenosine A3 Receptor AntagonismHigh affinity (Ki = 4 nM); competitive inhibition confirmed through functional assays.
Structure-Activity Relationship (SAR)Substituent effects analyzed; methoxy and pyridine groups crucial for activity enhancement.

Case Studies

In one study, researchers synthesized various urea derivatives to assess their inhibitory effects on TNF-α release. Among these compounds, those containing the methoxy group on the phenyl ring exhibited superior activity compared to their non-methoxylated counterparts . This highlights the importance of specific structural features in modulating biological activity.

Another investigation into the adenosine A3 receptor antagonism demonstrated that modifications to the urea linkage could lead to significant changes in binding affinity. The study emphasized that electron-withdrawing substituents at certain positions diminished receptor affinity, while electron-donating groups like methoxy enhanced it .

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